2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic small molecule that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a methoxy group, a phenylpyrrolidinone moiety, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves the coupling of a methoxy-substituted benzamide with a phenylpyrrolidinone derivative. One common method uses TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling reagent under mild reaction conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the coupling reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide.
Reduction: Formation of 2-methoxy-N-[(5-hydroxy-1-phenylpyrrolidin-3-yl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Medicine: Explored for its potential in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can be compared with other similar compounds such as:
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-hydroxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
2-methoxy-N-[(5-hydroxy-1-phenylpyrrolidin-3-yl)methyl]benzamide: Has a hydroxyl group in the pyrrolidinone moiety, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-5-9-16(17)19(23)20-12-14-11-18(22)21(13-14)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECVQLYZXGQIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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